molecular formula C11H8IN5O4 B5964715 N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide

N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide

Cat. No. B5964715
M. Wt: 401.12 g/mol
InChI Key: WFUFRCNIHYHYSI-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide, also known as HINP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HINP is a yellow crystalline powder with a molecular formula of C10H8IN5O4 and a molecular weight of 407.1 g/mol. In

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B) and activate the AMP-activated protein kinase (AMPK) pathway (Liu et al., 2018). PTP1B is a negative regulator of insulin signaling, and its inhibition can improve insulin sensitivity. AMPK is a key regulator of cellular energy metabolism, and its activation can promote glucose uptake and fatty acid oxidation.
Biochemical and physiological effects:
N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been shown to have various biochemical and physiological effects. In addition to its effects on cancer cells and insulin signaling, N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has also been shown to have anti-inflammatory and antioxidant properties (Liu et al., 2018). N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide in lab experiments is its high purity and stability. N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide is a yellow crystalline powder that can be easily synthesized and stored. However, one limitation of using N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide is its potential toxicity. N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been shown to induce cytotoxicity in certain cell types, and its toxicity should be carefully evaluated in future studies.

Future Directions

There are several future directions for the study of N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Additionally, the development of N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide analogs with improved efficacy and reduced toxicity could be a promising direction for future research.
In conclusion, N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide in various fields of scientific research.

Synthesis Methods

N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide can be synthesized using a method described by Liu et al. (2018). The synthesis involves the reaction of 4-iodo-1H-pyrazole-5-carbohydrazide with 4-hydroxy-3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction yields N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide as a yellow crystalline powder with a purity of over 95%.

Scientific Research Applications

N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of cancer research. N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo (Liu et al., 2018). In addition to cancer research, N'-(4-hydroxy-3-nitrobenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has also been studied for its potential applications in the fields of microbiology, biochemistry, and pharmacology.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN5O4/c12-7-5-14-15-10(7)11(19)16-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H,14,15)(H,16,19)/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUFRCNIHYHYSI-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=C(C=NN2)I)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=C(C=NN2)I)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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